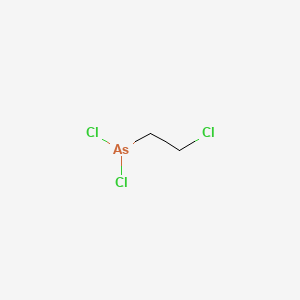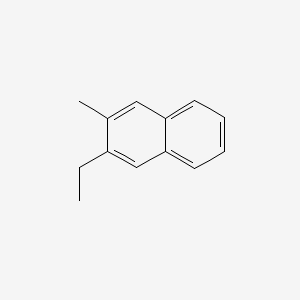
2-Ethyl-3-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.25 g/mol It is a derivative of naphthalene, characterized by the presence of ethyl and methyl groups at the 2 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylnaphthalene typically involves multi-step reactions. One common method includes the following steps :
Starting Material: Toluene
Step 1: Reaction with HCl in methanol at 20°C
Step 2: Use of LDA (Lithium Diisopropylamide) in tetrahydrofuran at -78°C
Step 3: Further reaction in tetrahydrofuran from -78°C to 0°C
Step 4: Final step involves PTSA (p-Toluenesulfonic acid) in tetrahydrofuran
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
化学反応の分析
Types of Reactions
2-Ethyl-3-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
科学的研究の応用
2-Ethyl-3-methylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Ethyl-3-methylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use.
類似化合物との比較
Similar Compounds
- 2-Methylnaphthalene
- 3-Methylnaphthalene
- 2-Ethylnaphthalene
Comparison
2-Ethyl-3-methylnaphthalene is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and physical properties
特性
分子式 |
C13H14 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
2-ethyl-3-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-9-13-7-5-4-6-12(13)8-10(11)2/h4-9H,3H2,1-2H3 |
InChIキー |
OKUXCOASJUSADT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=C2C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


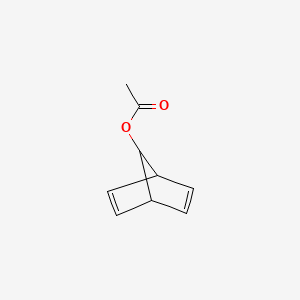
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

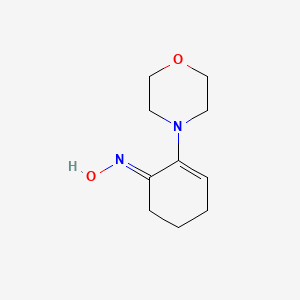


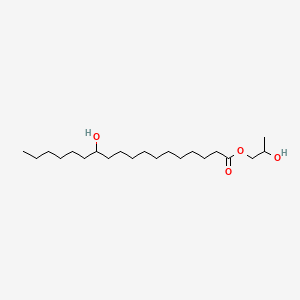

![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
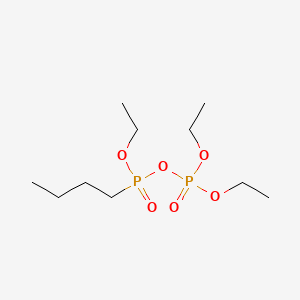
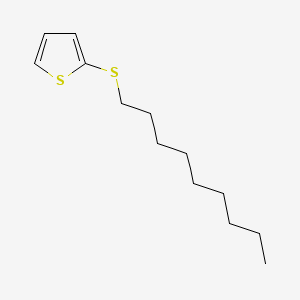
![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
